Cas no 113872-16-5 (1H-Imidazole-5-propanoic Acid Hydrazide)

1H-Imidazole-5-propanoic Acid Hydrazide 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-propanoicacid, hydrazide
- 1H-Imidazole-4-propanoic acid, hydrazide (9CI)
- 3-(1H-imidazol-5-yl)propanehydrazide
- 1H-IMidazole-4-propanoic Acid Hydrazide
- 1H-IMidazole-5-propanoic Acid Hydrazide
- 1H-Imidazole-4-propanoic acid, hydrazide (9CI)
- FT-0670302
- DTXSID80553862
- SCHEMBL16576431
- 1H-Imidazole-5-propanoic acid, hydrazide
- AKOS006341625
- 113872-16-5
- 1H-Imidazole-5-propanoic Acid Hydrazide
-
- インチ: InChI=1S/C6H10N4O/c7-10-6(11)2-1-5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)(H,10,11)
- InChIKey: DRBFGXBSMGOXAO-UHFFFAOYSA-N
- ほほえんだ: N1C(CCC(NN)=O)=CN=C1
計算された属性
- せいみつぶんしりょう: 154.08500
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.8Ų
じっけんとくせい
- 屈折率: 1.584
- PSA: 87.29000
- LogP: 0.87280
1H-Imidazole-5-propanoic Acid Hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I356200-500mg |
1H-Imidazole-5-propanoic Acid Hydrazide |
113872-16-5 | 500mg |
$224.00 | 2023-05-18 | ||
TRC | I356200-5g |
1H-Imidazole-5-propanoic Acid Hydrazide |
113872-16-5 | 5g |
$1757.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488084-500 mg |
1H-Imidazole-5-propanoic Acid Hydrazide, |
113872-16-5 | 500MG |
¥3,008.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488084-500mg |
1H-Imidazole-5-propanoic Acid Hydrazide, |
113872-16-5 | 500mg |
¥3008.00 | 2023-09-05 |
1H-Imidazole-5-propanoic Acid Hydrazide 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1H-Imidazole-5-propanoic Acid Hydrazideに関する追加情報
Comprehensive Overview of 1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5): Properties, Applications, and Research Insights
1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and versatile reactivity. The compound belongs to the imidazole family, a heterocyclic ring system known for its presence in biologically active molecules, including histidine and purine derivatives. Its hydrazide functional group further enhances its potential as a building block for synthesizing more complex molecules, particularly in drug discovery and material science.
In recent years, the demand for imidazole-based compounds has surged, driven by their applications in antimicrobial agents, anticancer therapies, and enzyme inhibitors. Researchers have explored 1H-Imidazole-5-propanoic Acid Hydrazide as a precursor for designing novel small-molecule drugs, leveraging its ability to form stable interactions with biological targets. This aligns with the growing trend of structure-activity relationship (SAR) studies, where subtle modifications to the imidazole scaffold can yield compounds with enhanced efficacy and selectivity.
The compound's CAS No. 113872-16-5 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Its propanoic acid hydrazide moiety offers a reactive handle for further derivatization, making it a valuable intermediate in medicinal chemistry. For instance, it has been investigated in the synthesis of hydrazone derivatives, which exhibit promising antioxidant and anti-inflammatory properties. Such applications resonate with current health trends, including the search for natural product alternatives and nutraceuticals.
From a technical perspective, 1H-Imidazole-5-propanoic Acid Hydrazide demonstrates notable stability under standard laboratory conditions, though its reactivity requires careful handling in synthetic workflows. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize its purity and confirm its structure. These methods are essential for quality control, particularly when the compound is used in high-throughput screening or combinatorial chemistry.
The compound's relevance extends to green chemistry initiatives, where researchers aim to minimize waste and optimize synthetic efficiency. Its potential as a biodegradable intermediate aligns with global efforts to develop environmentally friendly chemical processes. This aspect is increasingly highlighted in academic and industrial discussions, reflecting broader societal concerns about sustainability and carbon footprint reduction.
In summary, 1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5) represents a multifaceted tool for modern chemical research. Its applications span drug development, material science, and sustainable chemistry, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and industrial innovation.
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